![molecular formula C8H11N5O B1488735 (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine CAS No. 2090613-10-6](/img/structure/B1488735.png)
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Descripción general
Descripción
“(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Properties
The chemical modification potential and significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, including structures similar to (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine, are well acknowledged in modern medicine and pharmacy. The combination of 1,2,4-triazole and pyrazole fragments in a single molecule can enhance interaction with biological targets, with condensed systems involving 1,2,4-triazole being of particular scientific interest. Research has been conducted on the synthesis and properties of related compounds, like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showcasing the process of obtaining these substances and confirming their chemical structures and potential biological activities through molecular docking studies. Such studies have hinted at the antifungal activity potential of these compounds, necessitating further investigation (Fedotov, Hotsulia, & Panasenko, 2022).
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural resemblance to this compound, has demonstrated significant herbicidal activity across a broad spectrum of vegetation at low application rates. This underscores the potential utility of such compounds in agricultural applications and plant ecosystem management (Moran, 2003).
Anticonvulsant Activity
Compounds with the 1,2,4-triazolo[4,3-a]pyrazine structure have been synthesized and tested for anticonvulsant activity, showing promise in this area. For instance, certain derivatives like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats, indicating the potential of such compounds in the treatment of epilepsy and related disorders (Kelley et al., 1995).
Mecanismo De Acción
Target of Action
The primary targets of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key mediator of vascular endothelial growth factor-induced angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and survival. Specifically, the compound exhibits excellent inhibitory activities against c-Met and VEGFR-2 kinases .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis . For instance, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Análisis Bioquímico
Biochemical Properties
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with bacterial enzymes, where it exhibits antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to bacterial cell death. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and protein production, leading to cell lysis and death . In mammalian cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, in bacterial cells, the compound inhibits the activity of enzymes involved in cell wall synthesis, leading to cell death. In mammalian cells, it can activate or inhibit signaling proteins, thereby modulating cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the production of specific proteins and enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. In in vitro studies, the compound’s antibacterial activity remains effective over several hours, while in in vivo studies, its effects can persist for days, depending on the dosage and administration method.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, such as liver and kidney damage, due to its impact on cellular metabolism and enzyme activity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect, while exceeding this threshold can lead to toxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites. Additionally, the compound can influence the activity of enzymes involved in energy production, such as those in the glycolysis and tricarboxylic acid cycle, leading to changes in cellular energy levels and metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments. The compound’s localization and accumulation within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic activity. The precise localization of the compound within cells can determine its overall impact on cellular function and processes.
Propiedades
IUPAC Name |
(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMPGYUMJVPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

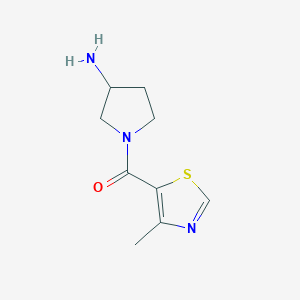
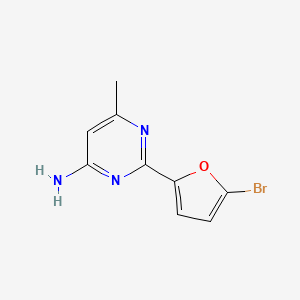
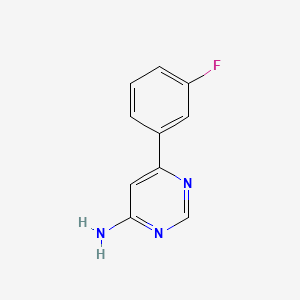
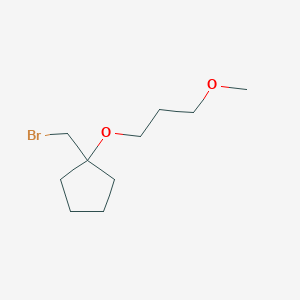

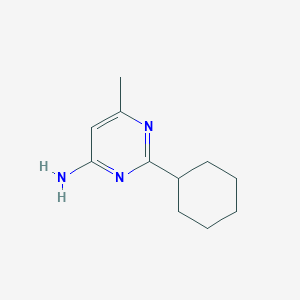
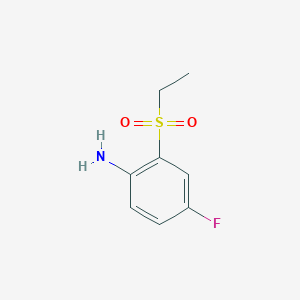
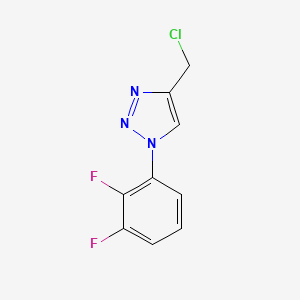
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)